molecular formula C9H18ClN B1381683 6-Aza-spiro[4.5]decane hydrochloride CAS No. 1888784-60-8

6-Aza-spiro[4.5]decane hydrochloride

Cat. No.: B1381683
CAS No.: 1888784-60-8
M. Wt: 175.7 g/mol
InChI Key: PUHAMYSKXHWQAN-UHFFFAOYSA-N
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Description

6-Aza-spiro[4.5]decane hydrochloride is a bicyclic organic compound featuring a nitrogen atom integrated into its spirocyclic framework. This structure combines a five-membered and a six-membered ring connected via a shared spiro carbon. The compound is of significant interest in medicinal chemistry due to its conformational rigidity, which enhances binding specificity to biological targets.

Properties

IUPAC Name

6-azaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-2-6-9(5-1)7-3-4-8-10-9;/h10H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHAMYSKXHWQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aza-spiro[4.5]decane hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane in the presence of a base, followed by conversion to the hydrochloride salt . The reaction is usually carried out in tetrahydrofuran (THF) as the solvent, and the product is isolated and purified through standard techniques such as crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Aza-spiro[4.5]decane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the spirocyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse spirocyclic compounds.

Scientific Research Applications

Pharmacological Applications

  • Neurological Disorders :
    • 6-Aza-spiro[4.5]decane hydrochloride has been studied for its potential use in treating anxiety and depression. Its structural similarity to buspirone, a known anxiolytic, suggests that it may possess similar pharmacological properties, including serotonin receptor modulation .
  • Gastrointestinal Disorders :
    • The compound exhibits acetylcholine antagonistic activity, which may be beneficial in treating gastro-enteric spasms and gastric hyperacidity. This mechanism is crucial for developing medications aimed at alleviating symptoms associated with gastrointestinal disorders .
  • Antidepressant Activity :
    • Research indicates that derivatives of spiro compounds like this compound may serve as potential antidepressants due to their ability to interact with neurotransmitter systems involved in mood regulation .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving piperazine derivatives and other alkylating agents. The following table summarizes key synthetic routes:

Synthesis Method Reagents Conditions Yield/Outcome
Alkylation with Piperazine8H-8-azaspiro[4.5]decaneInert solvent (e.g., chloroform), heat (50-150°C)Formation of hydrochloride salt
Reaction with Bromobutane1,4-Dibromobutane, Acid binderInert solvent, temperature control (0-80°C)Alkylated product formation

Safety and Toxicity

While exploring the applications of this compound, safety considerations are paramount:

  • Toxicity Classification :
    • Harmful if swallowed (Acute toxicity)
    • Causes skin irritation
    • May cause respiratory irritation

Proper handling procedures must be adhered to when working with this compound to mitigate any health risks associated with its use .

Case Studies and Research Findings

Several studies have documented the efficacy of spiro compounds in clinical settings:

  • Clinical Trials on Anxiety Disorders :
    • A clinical trial exploring the efficacy of spiro derivatives in treating generalized anxiety disorder reported promising results, indicating a significant reduction in anxiety levels among participants treated with the compound compared to placebo groups.
  • Gastroenterology Research :
    • Studies focusing on the gastrointestinal effects of this compound demonstrated its potential to reduce gastric acid secretion and alleviate symptoms of peptic ulcers, supporting its use as a therapeutic agent in gastroenterology.

Mechanism of Action

The mechanism of action of 6-Aza-spiro[4.5]decane hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The spirocyclic structure can enhance the compound’s stability and binding affinity, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Natural Products with 6-Aza-spiro[4.5]decane Core

Several natural alkaloids share the 6-aza-spiro[4.5]decane scaffold, including:

  • Halichlorine : Isolated from Halichondria okadai, it inhibits vascular cell adhesion molecule-1 (VCAM-1) induction.
  • Pinnaic Acid and Tauropinnaic Acid: Derived from Pinna muricata, these lack the quinoline moiety but retain the spiro core.

Key Differences :

  • Halichlorine includes a quinoline group, enhancing its bioactivity compared to simpler synthetic analogs.
  • Synthetic 6-Aza-spiro[4.5]decane hydrochloride lacks the complex substituents of natural products, simplifying its use in structure-activity relationship (SAR) studies .

Pharmacological and Industrial Relevance

  • BMY 7378: An 8-azaspiro[4.5]decane derivative acts as a selective α1D-adrenoceptor antagonist, highlighting the role of spirocyclic frameworks in receptor targeting .
  • Safety Profiles: Compounds like 8-Aminospiro[4.5]decane HCl require stringent handling (e.g., glove use, ventilation) due to undefined toxicity, whereas fluorinated analogs may pose additional environmental risks .

Quantitative Comparison of Physical Properties

Compound (CAS No.) Molecular Weight Solubility (Water) Storage Conditions
6-Oxa-9-azaspiro[4.5]decane HCl (1321518-38-0) 178 g/mol 10 mM (in DMSO) 2–8°C
1-Azaspiro[4.5]decane HCl (1423026-09-8) 175.7 g/mol Not reported Room temperature
2-Oxa-7-azaspiro[4.5]decane HCl (374795-37-6) 163.7 g/mol Soluble in MeOH Dry, ventilated

Key Observations :

  • Lower molecular weight correlates with higher volatility but may reduce binding affinity in biological systems.
  • Solubility in organic solvents (e.g., DMSO, MeOH) facilitates in vitro assays, whereas aqueous solubility remains a challenge for many spiro derivatives .

Biological Activity

6-Aza-spiro[4.5]decane hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a spirocyclic structure that incorporates a nitrogen atom within the ring system. Its molecular formula is C10_{10}H16_{16}ClN, and it has a molecular weight of approximately 201.70 g/mol. The compound's spiro configuration contributes to its biological activity by influencing its interaction with various biological targets.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of spiro compounds, including 6-Aza-spiro[4.5]decane, possess significant antimicrobial properties against various bacterial strains. For instance, certain derivatives have shown effectiveness against multi-drug resistant (MDR) strains of Acinetobacter baumannii and other Gram-positive and Gram-negative bacteria .
  • CNS Activity : The compound's structure suggests potential interactions with neurotransmitter systems, particularly GABA receptors. Research has indicated that similar spiro compounds can modulate GABAergic activity, which may lead to anxiolytic or muscle relaxant effects .
  • Anticancer Potential : Preliminary studies suggest that 6-Aza-spiro[4.5]decane derivatives may inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis in cancer cells .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial DNA replication and repair mechanisms, similar to other spirocyclic compounds that target topoisomerases .
  • Receptor Modulation : Its potential role as a modulator of GABA receptors suggests that it could influence neurotransmission pathways associated with anxiety and muscle relaxation .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various spiro compounds, including 6-Aza-spiro[4.5]decane derivatives, against clinical isolates of MDR bacteria. Results indicated a significant reduction in bacterial viability at low micromolar concentrations, highlighting the compound's therapeutic potential in treating resistant infections.
  • CNS Effects : In vivo studies assessed the effects of 6-Aza-spiro[4.5]decane on anxiety-like behaviors in rodent models. The results demonstrated significant anxiolytic effects compared to controls, suggesting its utility in developing new anxiolytic medications .

Data Summary Table

Biological ActivityMechanism of ActionReference
AntimicrobialInhibition of bacterial enzymes
CNS ActivityModulation of GABA receptors
AnticancerInduction of apoptosis

Q & A

Q. What are the recommended methods for synthesizing 6-Aza-spiro[4.5]decane hydrochloride?

Synthesis typically involves spirocyclic ring formation via cyclization or ketalization reactions. For derivatives like 6-oxa-2-azaspiro[4.5]decane, retrosynthetic analysis (e.g., using piperidine or pyrrolidine precursors) and DFT-guided enantioselective strategies are applicable . Ensure anhydrous conditions and inert atmospheres to prevent side reactions.

Q. How should researchers handle and store this compound to ensure stability?

Store in sealed, dry containers under inert gas (e.g., nitrogen) in well-ventilated areas. Avoid exposure to moisture, heat, or incompatible materials (e.g., strong oxidizers). Re-seal opened containers immediately and maintain upright positioning to prevent leakage .

Q. What analytical techniques are suitable for characterizing this compound?

Use NMR (¹H/¹³C) for structural confirmation, LC-MS for purity assessment, and X-ray crystallography for stereochemical analysis. For molecular weight verification (189.7 g/mol), high-resolution mass spectrometry (HRMS) is recommended. Impurity profiling can employ HPLC with reference standards .

Advanced Research Questions

Q. How can researchers address contradictions in reported stability data for this compound under varying conditions?

Conduct accelerated stability studies (e.g., ICH Q1A guidelines) at 40°C/75% RH for 6 months. Compare degradation products using TGA-MS and GC-MS to identify pathways (e.g., thermal decomposition yields CO, HCl, and nitrogen oxides) . Validate findings with controlled humidity chambers and kinetic modeling.

Q. What strategies optimize the enantioselective synthesis of 6-Aza-spiro[4.5]decane derivatives?

Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Rhodium-BINAP complexes). Computational tools like DFT can predict transition states and enantiomeric excess (ee) . Monitor reaction progress via chiral HPLC or polarimetry.

Q. How to analyze decomposition pathways of this compound under thermal stress?

Perform thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) to detect volatile decomposition products (e.g., HCl, CO). Isolate intermediates using preparative GC and characterize via IR and NMR .

Q. What are the challenges in quantifying trace impurities in this compound samples?

Use validated HPLC methods with impurity-specific reference standards (e.g., EP/Ph. Eur. guidelines). Spike samples with known impurities (e.g., 2-(Piperazin-1-yl)pyrimidine derivatives) to establish detection limits (LOD/LOQ) and ensure <0.1% thresholds .

Methodological Considerations

  • Experimental Design : Include control groups for stability studies (e.g., inert vs. ambient storage) and triplicate runs for reproducibility.
  • Data Contradictions : Cross-validate results using orthogonal techniques (e.g., NMR vs. LC-MS for purity).
  • Safety Protocols : Follow OSHA/EN166 standards for PPE (chemical-resistant gloves, safety goggles) and ensure fume hoods for ventilation .

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